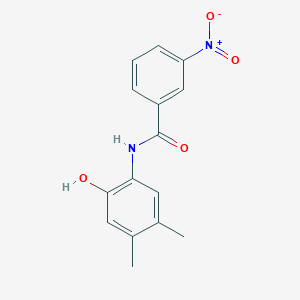![molecular formula C20H17N3O5 B3923040 5-(2-nitrophenyl)-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B3923040.png)
5-(2-nitrophenyl)-N-[4-(propionylamino)phenyl]-2-furamide
描述
5-(2-nitrophenyl)-N-[4-(propionylamino)phenyl]-2-furamide, commonly known as FNPAF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of furamide compounds, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of FNPAF is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. FNPAF has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FNPAF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FNPAF has also been shown to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, FNPAF has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic agent for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
FNPAF has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities with high purity. FNPAF has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, there are also some limitations to the use of FNPAF in lab experiments. It is a relatively complex molecule, which means that it may be difficult to synthesize and purify. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on FNPAF. One area of research could be to further investigate its mechanism of action, in order to better understand its potential therapeutic applications. Another area of research could be to explore its potential as a drug delivery agent, as it has been shown to be able to cross the blood-brain barrier. Finally, further studies could be conducted to investigate the potential applications of FNPAF in the treatment of various diseases, such as cancer and inflammatory diseases.
Conclusion:
In conclusion, FNPAF is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory activities. While there are some limitations to its use in lab experiments, FNPAF has several advantages, including its ability to be easily produced in large quantities with high purity. Future research on FNPAF could lead to the development of new therapeutic agents for the treatment of various diseases.
科学研究应用
FNPAF has been studied extensively for its potential applications in scientific research. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory activities. FNPAF has also been shown to inhibit the activity of certain enzymes, making it a potential therapeutic agent for the treatment of various diseases.
属性
IUPAC Name |
5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-2-19(24)21-13-7-9-14(10-8-13)22-20(25)18-12-11-17(28-18)15-5-3-4-6-16(15)23(26)27/h3-12H,2H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWBYEWIILNJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B3922963.png)
![8-{[benzyl(methyl)amino]methyl}-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3922982.png)
![2-ethyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B3922994.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2-methylcyclohexyl)acetamide]](/img/structure/B3923002.png)
![(8R*,9aS*)-8-hydroxy-2-[3-(1H-imidazol-1-yl)propyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923005.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B3923017.png)
![(5-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-2-furyl)methanol](/img/structure/B3923022.png)
![[(2S,4R)-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-(dimethylamino)pyrrolidin-2-yl]methanol](/img/structure/B3923033.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3923046.png)

![N,1-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B3923053.png)
![1-{1-[2-(2-ethylphenoxy)ethyl]pyrrolidin-3-yl}-3,5-dimethyl-1H-pyrazole](/img/structure/B3923064.png)
amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3923067.png)
